N-(2-methylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(2-methylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidine core substituted with a morpholine ring and an N-(2-methylphenyl)acetamide side chain. The thiazolo[4,5-d]pyrimidine scaffold is a bicyclic system combining thiazole and pyrimidine rings, which is known for its pharmacological relevance in kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-12-4-2-3-5-13(12)20-14(24)10-23-11-19-16-15(17(23)25)27-18(21-16)22-6-8-26-9-7-22/h2-5,11H,6-10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWUALMGEPMLDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multiple steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thiazolopyrimidine ring system. Common reagents include thiourea and α-haloketones under basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and suitable leaving groups.
Attachment of the 2-Methylphenyl Group: This step involves the coupling of the 2-methylphenyl group to the thiazolopyrimidine core, typically through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the thiazolopyrimidine core, potentially reducing the oxo group to a hydroxyl group.
Substitution: The compound can undergo various substitution reactions, especially at the 2-methylphenyl group and the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
N-(2-methylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. The thiazolopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Thiazolo[4,5-d]pyrimidine vs. Triazolo[4,5-d]pyrimidine
The target compound’s thiazolo[4,5-d]pyrimidine core differs from triazolo[4,5-d]pyrimidine derivatives (e.g., N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide, CAS 892469-51-1) by replacing sulfur with nitrogen in the five-membered ring.
Thiazolo[4,5-d]pyrimidine vs. Thieno[3,2-d]pyrimidine
Thieno[3,2-d]pyrimidine derivatives (e.g., N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide, CAS 1105223-93-5) replace the thiazole ring with a thiophene.
Substituent Analysis
Morpholine vs. Oxomorpholin
Morpholine-containing compounds (e.g., 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide) exhibit improved solubility compared to oxomorpholin derivatives. However, the target compound’s non-oxidized morpholine ring may enhance metabolic stability by avoiding rapid oxidation .
Acetamide Substituents
The 2-methylphenyl group in the target compound contrasts with bulkier substituents like 4-isopropylphenyl () or 2-chlorophenylmethyl ().
Pharmacological and Physicochemical Properties
Physicochemical Data
*Predicted using ChemAxon.
Spectral Characterization
Biological Activity
N-(2-methylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a thiazole and pyrimidine core, a morpholine group, and an acetamide moiety. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur.
Research indicates that compounds with similar structures exhibit significant biological activities. This compound has been studied primarily for its potential as an anticancer agent and an inhibitor of various enzymes involved in disease pathways. Notably, it may act as a reversible inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) , which plays a crucial role in immune regulation and cancer progression.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Inhibition of IDO1 : A study demonstrated that structurally analogous compounds exhibited significant inhibition of IDO1 activity in vitro. This inhibition is crucial for enhancing antitumor immunity by preventing the degradation of tryptophan, which tumors exploit to evade immune detection.
- COX-II Inhibition : Research on related thiazole-based compounds indicated moderate inhibitory activity against COX-II enzymes (IC50 values ranging from 0.52 to 22.25 μM). These findings suggest that this compound may also possess anti-inflammatory properties similar to those observed in selective COX-II inhibitors like Celecoxib .
- Pharmacological Studies : Preliminary pharmacological studies have focused on the interaction profile of this compound with various receptors and enzymes critical for tumor metabolism. These studies are essential for understanding the compound's mechanism of action and optimizing its pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
